

Application Notes: Cell-Free System for 2-Hydroxycerotoyl-CoA Synthesis

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Compound of Interest		
Compound Name:	2-hydroxycerotoyl-CoA	
Cat. No.:	B15546829	Get Quote

Introduction

2-Hydroxylated sphingolipids, particularly those containing a 2-hydroxycerotoyl moiety, are critical components of myelin sheaths in the nervous system and are essential for maintaining the epidermal permeability barrier in the skin.[1][2][3] The synthesis of these lipids depends on the formation of 2-hydroxy fatty acids, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H).[2][4] Deficiencies in FA2H activity are linked to severe neurodegenerative diseases, such as hereditary spastic paraplegia 35 (SPG35).[2] The development of a robust cell-free system for synthesizing **2-hydroxycerotoyl-CoA** provides a powerful tool for studying enzyme kinetics, screening for potential therapeutic modulators, and producing standards for analytical applications. This document outlines the principles and protocols for establishing such a system.

The cell-free approach offers significant advantages over cell-based systems, including direct control over reaction components, elimination of cellular uptake and transport barriers, and simplified product purification.[5] The system described herein is a two-step enzymatic cascade:

- 2-Hydroxylation: Cerotic acid (C26:0) is hydroxylated at the C-2 position to form (R)-2-hydroxycerotic acid, catalyzed by recombinant human FA2H.
- CoA Ligation: The resulting 2-hydroxycerotic acid is then activated to its Coenzyme A (CoA) thioester, **2-hydroxycerotoyl-CoA**, by a long-chain acyl-CoA synthetase (ACSL).



This method provides a reliable platform for producing **2-hydroxycerotoyl-CoA** for downstream applications in drug discovery and lipid research.

Biosynthetic Pathway

The synthesis is achieved through a two-enzyme cascade. First, Fatty Acid 2-Hydroxylase (FA2H) hydroxylates the fatty acid substrate. Subsequently, a Long-Chain Acyl-CoA Synthetase (ACSL) ligates Coenzyme A to the carboxyl group of the 2-hydroxylated fatty acid.



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Caption: Enzymatic cascade for **2-hydroxycerotoyl-CoA** synthesis.

Quantitative Data

Table 1: Enzyme Kinetic Parameters

Enzyme	Substrate	Parameter	Value	Reference
Human FA2H	Tetracosanoic Acid (C24:0)	KM	<0.18 μΜ	[1]
Human FA2H	N/A	Optimum pH	7.6 - 7.8	[1]



Note: Kinetic data for Cerotic Acid (C26:0) is not readily available but is expected to be similar to Tetracosanoic Acid.

Table 2: Standard Reaction Components for Cell-Free

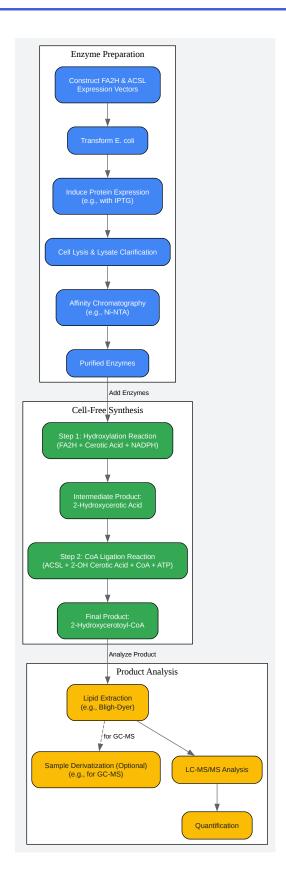
Synthesis

Component	Stock Concentration	Final Concentration	Purpose
Step 1: Hydroxylation			
Recombinant Human FA2H	1 mg/mL	5-10 μg/mL	Enzyme
Cerotic Acid	10 mM (in Ethanol)	50 μΜ	Substrate
NADPH	100 mM	1 mM	Cofactor
Cytochrome P450 Reductase	1 mg/mL	10 μg/mL	Electron Donor
Liposomes/Detergent (e.g., CHAPS)	10% (w/v)	0.1%	Solubilization
Phosphate Buffer (pH 7.6)	1 M	100 mM	Buffer System
Step 2: CoA Ligation			
Recombinant ACSL	1 mg/mL	5-10 μg/mL	Enzyme
Coenzyme A (CoA-SH)	50 mM	0.5 mM	Substrate
ATP	100 mM	2 mM	Energy Source
MgCl2	1 M	5 mM	Cofactor

Experimental Workflow

The overall workflow involves the expression and purification of the required enzymes, execution of the two-step cell-free synthesis, and finally, analysis of the product.





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Caption: Workflow from enzyme production to product quantification.



Experimental Protocols

Protocol 1: Recombinant Human FA2H Expression and Purification

This protocol describes the expression of His-tagged human FA2H in E. coli and subsequent purification.[6][7][8]

- 1. Transformation and Expression:
- Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the FA2H expression plasmid.
- Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.
- Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Incubate for 16-18 hours at 20°C with shaking.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- 2. Lysis and Purification:
- Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM β-mercaptoethanol, and protease inhibitors).
- · Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Equilibrate a Ni-NTA affinity column with Lysis Buffer.
- Load the clarified supernatant onto the column.



- Wash the column with 10 column volumes of Wash Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 25 mM Imidazole).
- Elute the protein with Elution Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 250 mM Imidazole).
- Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure FA2H.
- Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10% glycerol) and store at -80°C.

Note: A similar protocol can be followed for the expression and purification of a long-chain acyl-CoA synthetase (ACSL).

Protocol 2: Cell-Free Synthesis of 2-Hydroxycerotoyl-CoA

This protocol details the two-step enzymatic reaction in a single pot.

- 1. Reaction Setup:
- In a microcentrifuge tube, prepare the reaction mixture on ice as specified in Table 2.
- First, combine the buffer, cerotic acid (solubilized in detergent), NADPH, and cytochrome P450 reductase.
- Initiate the first reaction by adding purified recombinant FA2H.
- Incubate at 37°C for 60-120 minutes with gentle agitation.
- Following the incubation, add the components for the second reaction: ATP, MgCl2, and Coenzyme A.
- Initiate the second reaction by adding purified recombinant ACSL.
- Continue incubation at 37°C for an additional 60 minutes.
- 2. Reaction Termination:



• Stop the reaction by adding 1 mL of a cold chloroform:methanol (2:1, v/v) mixture to precipitate protein and extract lipids.

Protocol 3: Product Extraction and Analysis by LC-MS/MS

This protocol is for the extraction and quantification of the final product.[9][10][11]

- 1. Lipid Extraction (Bligh-Dyer Method):
- To the terminated reaction mixture (containing chloroform/methanol), add 0.25 mL of 0.9% NaCl solution.
- Vortex vigorously for 1 minute.
- Centrifuge at 2,000 x g for 5 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids.
- Dry the organic phase under a stream of nitrogen.
- Resuspend the lipid film in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis:
- Use a C18 reverse-phase column for separation.
- Employ a mobile phase gradient, for example, from methanol/water with 0.1% formic acid to isopropanol/methanol with 0.1% formic acid.
- Perform mass spectrometry in negative ion mode.
- Monitor for the specific parent and fragment ions corresponding to 2-hydroxycerotoyl-CoA.
 Quantification can be achieved using a stable isotope-labeled internal standard.



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